molecular formula C19H37N3O3 B14215049 Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- CAS No. 823797-43-9

Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)-

Cat. No.: B14215049
CAS No.: 823797-43-9
M. Wt: 355.5 g/mol
InChI Key: LZOWREKTUDYMTF-QZTJIDSGSA-N
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Description

Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- is a complex organic compound with a unique molecular structure. It consists of 37 hydrogen atoms, 19 carbon atoms, 3 nitrogen atoms, and 3 oxygen atoms, making a total of 62 atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- typically involves multiple steps. One common method includes the esterification of hexadecanoic acid with ethanol in the presence of a strong acid catalyst. The hydroxyl group is then introduced through a hydroxylation reaction, followed by the azidation process to introduce the azido group. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry (2R,3R)- .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 2-azido-3-hydroxy-15-methyl-, ethyl ester, (2R,3R)- involves its interaction with molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the azido group.

    Hexadecanoic acid, 3-hydroxy-, methyl ester: Similar structure with a hydroxyl group at a different position.

    Hexadecanoic acid, 15-methyl-, methyl ester: Similar structure but lacks the azido and hydroxyl groups

Uniqueness

The specific stereochemistry (2R,3R)- also adds to its uniqueness, influencing its interactions with biological molecules and its overall chemical behavior .

Properties

CAS No.

823797-43-9

Molecular Formula

C19H37N3O3

Molecular Weight

355.5 g/mol

IUPAC Name

ethyl (2R,3R)-2-azido-3-hydroxy-15-methylhexadecanoate

InChI

InChI=1S/C19H37N3O3/c1-4-25-19(24)18(21-22-20)17(23)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,23H,4-15H2,1-3H3/t17-,18-/m1/s1

InChI Key

LZOWREKTUDYMTF-QZTJIDSGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N=[N+]=[N-]

Origin of Product

United States

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